3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various bonds and rings in the molecule. Unfortunately, without more specific information or research, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The chromen-2-one moiety would likely contribute to the compound’s aromaticity, while the thiazepane ring would add some three-dimensionality to the molecule. The dimethylamino group could potentially participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The chromen-2-one moiety could potentially undergo electrophilic aromatic substitution reactions, while the dimethylamino group could act as a nucleophile in certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its various functional groups .
Scientific Research Applications
Synthesis and Chemical Reactions
The compound is involved in the synthesis of new types of heterocyclic systems. For example, its derivatives have been synthesized through reactions with 3-amino-4-cyanopyrazole and 2-aminothiazoles, leading to the creation of pyrazolopyrimidines and imidazothiazoles with potential biological activities (Rao & Reddy, 2008). These reactions highlight the compound's versatility in contributing to the diversity of chemical structures.
Photochromic and Redox Properties
Research into 2H-pyrano[3,2-c]chromen derivatives, closely related to the compound of interest, has demonstrated their significant photochromic and redox properties. These properties are crucial for developing materials that respond to light and have potential applications in optical storage media and photoswitchable devices (Huang et al., 2007).
Anticancer Activities
Certain derivatives of 3-(3-((dimethylamino)methyl)-1,4-thiazepane-4-carbonyl)-2H-chromen-2-one have shown significant anticancer activities. For instance, compounds synthesized with a focus on inducing apoptosis in cancer cells through the inhibition of tubulin polymerization and the binding of colchicine to tubulin have emerged as potential anticancer agents, demonstrating the compound's relevance in medicinal chemistry (Kemnitzer et al., 2004).
Antimicrobial Activities
Thiazolidinone derivatives synthesized from the compound have been evaluated for their antimicrobial activities against various bacteria and fungi. These studies showcase the compound's potential as a precursor for developing new antimicrobial agents, addressing the need for novel treatments due to rising antibiotic resistance (Patel et al., 2012).
Novel Synthetic Routes and Mechanistic Insights
The compound has also facilitated the development of new synthetic methodologies and provided insights into reaction mechanisms. For example, its role in the asymmetric addition reactions catalyzed by specific organocatalysts offers valuable information on the origin of enantioselection in synthetic chemistry, contributing to the broader field of asymmetric synthesis (Yamakawa & Noyori, 1999).
Future Directions
Mechanism of Action
Biochemical pathways affected by such compounds could be numerous and would depend on the specific targets of the compound. In general, compounds can affect pathways by acting as inhibitors or activators of certain enzymes or by binding to receptors that regulate these pathways .
Pharmacokinetics, which include absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on the specific structure of the compound. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
The result of the compound’s action would be changes at the molecular and cellular level, which could lead to observable effects at the tissue or organism level. These effects could be therapeutic or toxic, depending on the compound and the context of its use .
The action environment, including factors like pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-[3-[(dimethylamino)methyl]-1,4-thiazepane-4-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-19(2)11-14-12-24-9-5-8-20(14)17(21)15-10-13-6-3-4-7-16(13)23-18(15)22/h3-4,6-7,10,14H,5,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJKDPVHUKKYEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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